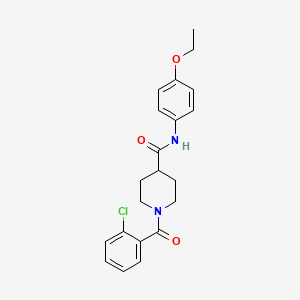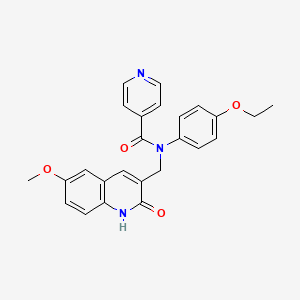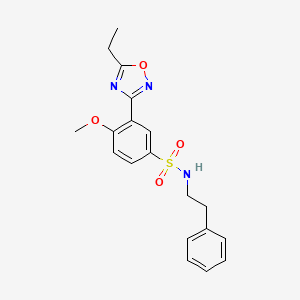
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as DMQB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMQB belongs to a class of compounds known as hydroxyquinolines, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as activate antioxidant pathways that protect against oxidative stress.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve cognitive function in animal models of Alzheimer's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to have a protective effect on the liver, reducing damage caused by toxins and oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has several advantages for use in scientific research, including its high purity and stability, as well as its ability to modulate multiple signaling pathways. However, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide also has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide's anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more efficient synthesis methods for N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide could lead to its broader use in scientific research.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-methylbenzaldehyde, followed by a series of chemical transformations to yield the final product. The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been optimized to improve yield and purity, making it a viable compound for scientific research.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-12-15(2)10-11-16(20)3)14-18-13-17-8-5-6-9-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWXKCOBUSRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

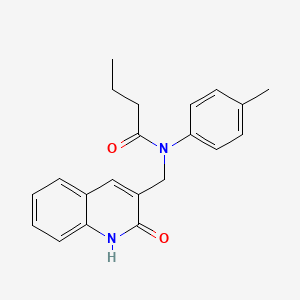
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

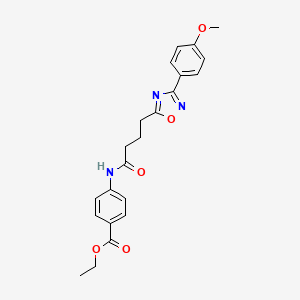

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)

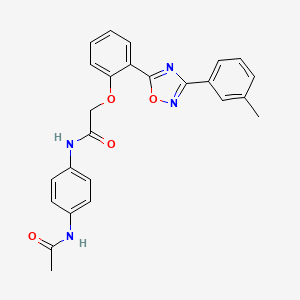
![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
